C.I. Reactive Red 24

Catalog No.
S583602
CAS No.
70210-20-7
M.F
C26H20ClN7NaO10S3
M. Wt
745.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Reactive Red 24

CAS Number

70210-20-7

Product Name

C.I. Reactive Red 24

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Molecular Formula

C26H20ClN7NaO10S3

Molecular Weight

745.1 g/mol

InChI

InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);

InChI Key

YDEVTHGMXMIOSJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Synonyms

C.I. Reactive Red 24, RR24 dye

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na]

Forensic Analysis of Cotton Fibers

Scientific Field: Forensic Science

Summary: Cotton fibers dyed with reactive dyes are commonly encountered as microtraces at crime scenes. These fibers may be left by perpetrators or transferred unknowingly. Identifying the dye composition of these fibers is crucial for forensic investigations.

Methods of Application:

    Chromatographic Methods: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to separate and analyze dye components.

    Spectroscopic Methods: UV-Vis spectroscopy and infrared spectroscopy (IR) help identify characteristic absorption patterns of reactive dyes.

    Hydrolysis: Hydrolysis of the dye can reveal specific chemical groups.

Results:

Cell Imaging and Biomolecule Tracking

Scientific Field: Biological Research

Summary: Reactive Red 24 serves as a valuable tool for cell imaging and biomolecule tracking. Researchers use it to visualize cell structures, evaluate cell functions, and distinguish cell types.

Methods of Application:

    Fluorescence Microscopy: Reactive dyes are fluorescently labeled and applied to living cells.

    Cell Staining: The dye binds to specific cellular components, allowing visualization under a microscope.

Results:

Adsorption of Persistent Organic Pollutants

Scientific Field: Environmental Chemistry

Summary: Reactive Red 24 can adsorb persistent organic pollutants (POPs) from aqueous solutions, providing a feasible approach for wastewater treatment.

Methods of Application:

    Adsorption Studies: Reactive Red 24 is tested for its ability to adsorb POPs.

    Equilibrium Isotherms: Langmuir and Freundlich isotherms describe adsorption behavior.

Results:

C.I. Reactive Red 24 is a synthetic dye belonging to the class of reactive dyes, specifically designed for dyeing cellulose fibers. Its chemical formula is C26H17ClN7Na3O10S3, and it is characterized by the presence of reactive groups that allow it to form covalent bonds with the substrate, resulting in high wash and light fastness properties. Reactive Red 24 is commonly used in textile applications due to its vibrant red color and excellent dyeing properties, making it a popular choice for cotton and other cellulose-based materials .

, primarily involving nucleophilic substitution and oxidation processes. The dye can react with strong oxidizing agents, leading to its degradation and breakdown products. For example, in the presence of photocatalysts like titanium dioxide or other metal oxides, Reactive Red 24 can be effectively degraded under UV light, following a pseudo first-order reaction kinetics as described by the Langmuir-Hinshelwood model .

Additionally, the dye can participate in coupling reactions during its synthesis, where it forms stable azo compounds through reactions with diazonium salts .

The biological activity of C.I. Reactive Red 24 has been studied concerning its potential toxicity and environmental impact. Some studies indicate that the dye may exhibit mutagenic effects in certain bacterial strains, raising concerns about its safety in wastewater effluents from textile industries. Moreover, its degradation products have been assessed for toxicity, as they may pose ecological risks if not adequately treated before discharge into water bodies .

The synthesis of C.I. Reactive Red 24 typically involves a multi-step chemical process that includes diazotization and coupling reactions. Initially, an aromatic amine is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a suitable coupling component under controlled conditions to form the final dye product. The process may also involve the use of reactive intermediates such as chlorotriazine derivatives to enhance the reactivity of the dye towards cellulose fibers .

C.I. Reactive Red 24 is predominantly used in the textile industry for dyeing cotton fabrics due to its excellent affinity for cellulose. Beyond textiles, it finds applications in various fields including:

  • Paper Industry: Used for coloring paper products.
  • Cosmetics: Occasionally utilized in cosmetic formulations.
  • Biological Staining: Employed as a biological stain in microscopy.

The versatility of this dye makes it an essential compound in various industrial applications where vibrant colors are required .

Interaction studies on C.I. Reactive Red 24 focus on its behavior in different environmental conditions and its interactions with various substances. Research has shown that the dye can interact with photocatalysts to enhance degradation rates under UV light exposure. Additionally, studies have explored its interactions with microbial communities in wastewater treatment systems, assessing how these organisms can degrade or transform the dye into less harmful substances .

C.I. Reactive Red 24 shares similarities with other reactive dyes but possesses unique characteristics that distinguish it from others. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
C.I. Reactive Blue 19C26H20ClN7Na2O10S2Stronger affinity for protein fibers
C.I. Reactive Yellow 86C18H17ClN6Na2O8SLower molecular weight leading to different dyeing properties
C.I. Acid Red 114C18H15N3Na2O7SUsed primarily for protein-based fibers

C.I. Reactive Red 24 is particularly notable for its high stability and wash fastness compared to these compounds, making it preferable for applications requiring durability against laundering and exposure to light .

C.I. Reactive Red 24 is a synthetic azo dye with the molecular formula C26H17ClN7Na3O10S3 and a molecular weight of 788.07 [1] [2]. The synthesis of this compound involves a critical diazotization-coupling reaction mechanism that forms the foundation of its production process [3].

The diazotization reaction begins with the conversion of an aromatic primary amine into a diazonium salt, which serves as a key intermediate in the synthesis pathway [6]. For C.I. Reactive Red 24, this typically involves the diazotization of 2-aminobenzenesulfonic acid under controlled conditions [2] [3]. The reaction requires the formation of nitrous acid in situ, which is generated from sodium nitrite and a strong acid, typically hydrochloric acid [20].

The mechanism proceeds through several distinct steps:

  • Formation of nitrous acid from sodium nitrite and hydrochloric acid [20]
  • Protonation of the primary amine to form an ammonium ion [20]
  • Reaction of the ammonium ion with nitrous acid to form a nitrosamine intermediate [20]
  • Rearrangement and elimination reactions leading to the formation of the diazonium ion [6] [20]

The diazonium salt formation is highly temperature-sensitive and must be conducted at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium intermediate [20]. This critical step requires precise control as diazonium salts can be unstable and potentially hazardous if not handled properly [6] [9].

Following diazotization, the coupling reaction occurs between the diazonium salt and a coupling component, which for C.I. Reactive Red 24 involves 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid that has been previously condensed with 2,4,6-trichloro-1,3,5-triazine [2] [3]. This coupling reaction follows an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile [6].

The coupling reaction is typically conducted under alkaline conditions to enhance the nucleophilicity of the coupling component [6] [23]. The hydroxyl or amine group on the coupling component directs the aryl diazonium ion to the para position if available, otherwise to the ortho position [6]. For C.I. Reactive Red 24, this results in the formation of the characteristic azo bond (-N=N-) that contributes to its chromophoric properties [1] [6].

Reaction StageKey ReagentsConditionsCritical Parameters
DiazotizationAromatic amine, NaNO2, HCl0-5°C, pH < 3Temperature control, acid concentration
CouplingDiazonium salt, coupling componentpH 9.0-9.5, 5-10°CpH control, reaction time
CondensationCoupled product, N-methylbenzenamineModerate temperatureReaction time, concentration

The final step in the synthesis involves the condensation of the coupled product with N-methylbenzenamine, followed by salting-out to obtain the finished dye [2] [3]. This multi-step process results in the formation of C.I. Reactive Red 24 with its characteristic red color and reactive properties suitable for textile applications [2].

Triazine Ring Functionalization Strategies

The triazine ring is a critical structural component of C.I. Reactive Red 24, providing the reactive site that enables covalent bonding with cellulosic fibers during the dyeing process [1] [3]. The functionalization of this triazine ring significantly influences the dye's reactivity, stability, and application properties [7] [13].

The triazine ring in C.I. Reactive Red 24 is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as the reactive anchor in the dye molecule [2] [14]. The functionalization strategy involves a series of nucleophilic substitution reactions where the chlorine atoms on the triazine ring are sequentially replaced with various nucleophiles [7] [14].

For C.I. Reactive Red 24, the triazine ring functionalization follows a specific sequence:

  • Initial condensation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with cyanuric chloride, replacing one chlorine atom [2] [14]
  • Coupling of this intermediate with the diazonium salt derived from 2-aminobenzenesulfonic acid [2]
  • Final functionalization through condensation with N-methylbenzenamine, replacing another chlorine atom on the triazine ring [2] [14]

The remaining chlorine atom on the triazine ring serves as the reactive site that forms a covalent bond with cellulosic fibers during the dyeing process [7] [13]. This sequential substitution strategy is critical for controlling the reactivity of the final dye product [14].

Recent research has explored alternative functionalization strategies to enhance the properties of triazine-based reactive dyes. One notable approach involves the introduction of benzene sulfonamide derivatives into the triazine ring structure [7] [13]. Studies have demonstrated that this modification can improve the light-fastness of the resulting dyes by approximately one grade compared to conventional structures [7] [13].

Another innovative strategy involves the incorporation of ethoxy groups into the triazine ring [14]. Research has shown that the introduction of ethoxy groups can enhance the electrophilic substitution reactivity of the dye at lower temperatures due to the electron-donating properties of the ethoxy group [14]. This modification has been reported to achieve higher fixation values at temperatures around 75°C [14].

Functionalization StrategyNucleophileBenefitsEffect on Properties
Standard CondensationN-methylbenzenamineEstablished process, reliable resultsStandard reactivity and fastness
Sulfonamide IntroductionBenzene sulfonamide derivativesImproved light-fastnessEnhanced stability to light exposure
Ethoxy IncorporationEthoxy groupsEnhanced reactivity at lower temperaturesImproved fixation at reduced temperatures
Hetero-bifunctional ApproachMultiple reactive groupsIncreased fixation efficiencyImproved dye-fiber bonding

The functionalization of the triazine ring also influences the planarity of the dye molecule, which affects its aggregation state and consequently its dyeing properties [14]. Research has shown that introducing a second sulfonic group into the substituted triazine structure can negatively impact molecular planarity due to the considerable size of the aryl substituents [14]. This structural modification can disrupt the accumulation state of the dye molecules, potentially leading to higher dyeing rates and improved exhaustion and fixation properties [14].

Process Optimization: Temperature, pH, and Catalytic Control

The industrial production of C.I. Reactive Red 24 requires precise control of various process parameters to ensure optimal yield, purity, and performance characteristics [9] [11]. Temperature, pH, and catalytic factors are particularly critical in determining the success of the synthesis process [11] [15].

Temperature Control

Temperature management is essential throughout the production process of C.I. Reactive Red 24, with different stages requiring specific temperature ranges [9] [20]:

  • Diazotization stage: This critical step must be conducted at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium salt intermediate [9] [20]. Exceeding this temperature range can lead to side reactions and reduced yield [20].

  • Coupling reaction: Typically performed at 5-10°C to ensure controlled and selective coupling between the diazonium salt and the coupling component [21] [23]. The temperature must be carefully maintained to prevent unwanted side reactions [21].

  • Triazine condensation reactions: These are generally conducted at moderate temperatures (60-80°C) to facilitate nucleophilic substitution while minimizing hydrolysis of reactive groups [8] [11].

Research has demonstrated that temperature significantly affects the hydrolysis rate of reactive dyes containing triazine rings [14] [15]. Higher temperatures accelerate both the desired substitution reactions and undesired hydrolysis reactions, necessitating a careful balance to optimize yield and purity [14] [15].

pH Control

The pH value is another critical parameter that significantly influences the outcome of each reaction stage [11] [15]:

  • Diazotization: Requires strongly acidic conditions (pH < 3) to facilitate the formation of nitrous acid and subsequent diazonium salt formation [20] [23].

  • Coupling reaction: Typically conducted under mildly alkaline conditions (pH 9.0-9.5) to enhance the reactivity of the coupling component [11]. If the pH is too low, the coupling reaction may not proceed efficiently, while excessively high pH can lead to premature hydrolysis of reactive groups [11].

  • Fixation process: The reactivity of ethoxy-containing reactive dyes has been shown to be particularly sensitive to pH, with hydrolysis accelerating significantly as pH increases from 9 to 11 [14]. At neutral pH (7.0), minimal hydrolysis occurs, highlighting the importance of pH control in preserving reactive functionality [14].

During the leveling phase of reactive dyeing processes, maintaining a slightly acidic to neutral pH (5.5-6.0) is recommended to prevent premature hydrolysis of reactive groups [11]. Progressive alkali dosing methods have been developed to create a controlled pH gradient during the dyeing process, allowing for even dye distribution and optimal fixation [11].

Catalytic Control

Catalysts play a significant role in enhancing reaction efficiency and selectivity during the production of C.I. Reactive Red 24 [9] [15]:

  • Metal salts: Zinc chloride (ZnCl₂) has been employed as both a solvent and catalyst in the synthesis of triazine-based frameworks, facilitating the formation of triazine rings under ionothermal conditions [22].

  • Temperature-responsive catalysts: These can help control the rate of nucleophilic substitution reactions on the triazine ring, allowing for selective functionalization [15].

  • pH buffers: Buffer systems are utilized to maintain optimal pH ranges during critical reaction stages, preventing unwanted fluctuations that could compromise yield or purity [21].

Process ParameterOptimal RangeCritical StageEffect on Reaction
Temperature (Diazotization)0-5°CDiazonium salt formationPrevents decomposition of unstable intermediates
Temperature (Coupling)5-10°CAzo bond formationControls selectivity and minimizes side reactions
Temperature (Condensation)60-80°CTriazine functionalizationBalances reactivity and hydrolysis
pH (Diazotization)< 3Diazonium salt formationFacilitates nitrous acid formation
pH (Coupling)9.0-9.5Azo bond formationEnhances nucleophilicity of coupling component
pH (Fixation)7.0-9.0Fiber bondingControls hydrolysis vs. fiber reaction balance

Research has shown that optimizing these parameters can significantly improve both the yield and quality of the final dye product [15] [24]. For instance, an optimized batch dyeing procedure developed for modified reactive dyes demonstrated that high fixation levels and deep shades could be achieved at lower dyeing temperatures and salt levels than commonly employed for commercial dyes [24].

Byproduct Formation and Purification Techniques

The synthesis of C.I. Reactive Red 24 inevitably generates various byproducts that must be effectively managed to ensure the purity and performance of the final dye product [16] [18]. Understanding the nature of these byproducts and implementing appropriate purification techniques is essential for industrial-scale production [12] [16].

Byproduct Formation

During the production of C.I. Reactive Red 24, several types of byproducts can form [12] [16]:

  • Salts: The diazotization and coupling reactions generate inorganic salts, including sodium chloride, sodium sulfate, and other metal salts as byproducts [16]. These salts must be removed to enhance the purity and performance of the final dye [16].

  • Unreacted intermediates: Incomplete reactions can leave residual starting materials and intermediates in the reaction mixture, including unreacted aromatic amines, coupling components, and partially functionalized triazine derivatives [12] [16].

  • Hydrolyzed products: The reactive chlorine atoms on the triazine ring can undergo hydrolysis, especially under alkaline conditions, leading to the formation of hydroxyl-substituted derivatives that lack the desired reactivity [12] [14].

  • Isomeric products: The coupling reaction between diazonium salts and coupling components can sometimes occur at different positions, leading to the formation of isomeric products with varying properties [6] [12].

Research has shown that the formation of these byproducts is influenced by reaction conditions, including temperature, pH, and reagent concentrations [12] [15]. For example, higher temperatures and alkaline conditions accelerate the hydrolysis of reactive groups, increasing the proportion of hydrolyzed byproducts [14] [15].

Purification Techniques

Various purification techniques have been developed to remove byproducts and enhance the quality of C.I. Reactive Red 24 [16] [18]:

  • Membrane filtration: Ultrafiltration systems have been employed to concentrate and purify reactive dyes by removing salts and low-molecular-weight impurities [16] [17]. Research has demonstrated that ultrafiltrated bifunctional reactive dyes show higher exhaustion, substantivity, and dye-uptake values compared to untreated dyes [17].

  • Electrodialysis: This technique has been used for the purification of reactive dyes, involving the application of direct current voltage (30-50V) to separate ionic impurities from the dye solution [18]. The process is typically conducted at low temperatures (≤5°C) with careful pH control to prevent dye degradation [18].

  • Sand milling and filtration: Following electrodialysis, the dye suspension can be subjected to sand milling with glass beads for 6-10 hours, followed by the addition of buffer solutions to adjust pH and filtration through fine mesh screens (e.g., 200-mesh stainless steel) [18].

  • Column chromatography: For laboratory-scale purification and analysis, column chromatography using appropriate solvent systems (e.g., EtOAc/DCM = 1:20) has been employed to isolate pure dye components [21].

Purification TechniqueTarget ImpuritiesOperating ConditionsAdvantages
Membrane FiltrationSalts, low-molecular-weight intermediatesAmbient temperature, controlled pressureEffective salt removal, improved dye purity
ElectrodialysisIonic impurities30-50V DC, ≤5°C, controlled pHSelective removal of charged impurities
Sand Milling & FiltrationAggregates, particulates6-10 hours milling, buffer additionImproved dispersion, removal of particulates
Column ChromatographyIsomers, unreacted componentsAppropriate solvent systemsHigh purity for analytical purposes

The purification of C.I. Reactive Red 24 not only improves its purity but also enhances its performance characteristics [16] [17]. Research has shown that purified dyes exhibit better stability, reduced hydrolysis during storage, and improved dyeing properties, particularly under challenging conditions such as small liquor ratios and low salt concentrations [16] [18].

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

744.0020004 g/mol

Monoisotopic Mass

744.0020004 g/mol

Heavy Atom Count

48

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 17 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 17 companies with hazard statement code(s):;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

70210-20-7
12238-00-5

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3): ACTIVE

Dates

Last modified: 08-15-2023

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